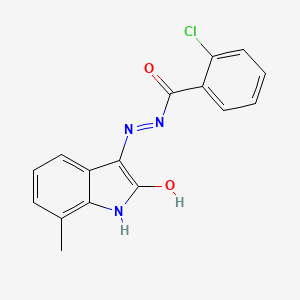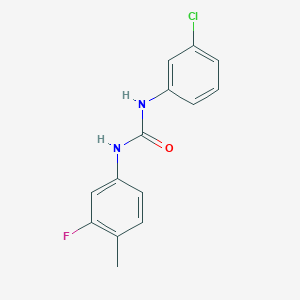
2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in inflammatory and cancer signaling pathways. It has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of various inflammatory enzymes and proteins. It has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in laboratory experiments include its potential applications in various scientific fields, its ease of synthesis, and its low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. These include studying its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. It can also be studied for its potential use as a fluorescent probe for the detection of other metal ions in biological systems. In addition, its structure can be modified to improve its solubility and bioavailability, which can enhance its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 2-chloro-N'-(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of 2-chlorobenzohydrazide and 7-methyl-1,2,3,4-tetrahydroindole-2,3-dione in the presence of a suitable solvent and catalyst. The reaction occurs at a specific temperature and pressure, and the product is isolated through a purification process. This synthesis method has been optimized and studied in various research studies to improve the yield and purity of the product.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-9-5-4-7-11-13(9)18-16(22)14(11)19-20-15(21)10-6-2-3-8-12(10)17/h2-8,18,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFROURXLZHWHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)


![[1-(3-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5140531.png)
![2-bromo-4-[(2-ethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5140535.png)
![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzonitrile](/img/structure/B5140558.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)
![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)